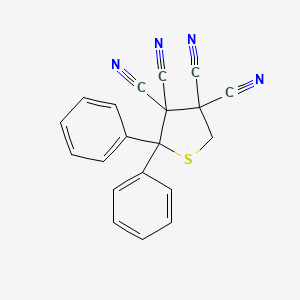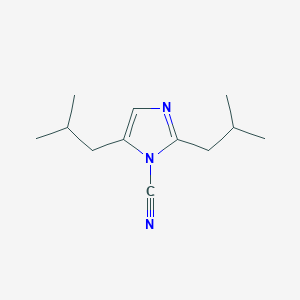
2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a benzamido group, and bromine and methoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride typically involves multiple steps:
Formation of the Benzamido Intermediate: The starting material, 3,5-dibromo-2,6-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with an amine, such as 1-ethylpyrrolidine, in the presence of a base like triethylamine to form the benzamido intermediate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the bromine substituents, potentially leading to debromination.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated compounds.
Substitution: Functionalized derivatives with new substituents replacing the bromine atoms.
科学的研究の応用
2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride may have various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
作用機序
The mechanism of action of 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-methylpyrrolidine hydrochloride
- 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-propylpyrrolidine hydrochloride
Uniqueness
The uniqueness of 2-((3,5-Dibromo-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine hydrochloride lies in its specific substituents and structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. These differences can influence its reactivity, stability, and interactions with biological targets.
特性
| 82952-65-6 | |
分子式 |
C16H23Br2ClN2O3 |
分子量 |
486.6 g/mol |
IUPAC名 |
3,5-dibromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamide;chloride |
InChI |
InChI=1S/C16H22Br2N2O3.ClH/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3;/h8,10H,4-7,9H2,1-3H3,(H,19,21);1H |
InChIキー |
HRXLYQNSAFLNEJ-UHFFFAOYSA-N |
正規SMILES |
CC[NH+]1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Br)Br)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)



